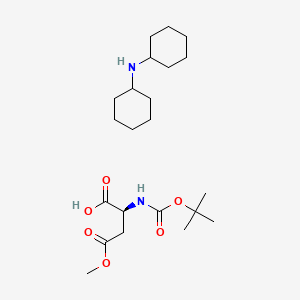

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate

カタログ番号 B599538

CAS番号:

135941-84-3

分子量: 428.57

InChIキー: VAZLUTJIPMHAQN-ZCMDIHMWSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate” is a chemical compound. The tert-butoxycarbonyl group finds large applications in synthetic organic chemistry .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis

The tert-butoxycarbonyl group can be introduced into a variety of organic compounds using flow microreactor systems . Additionally, a mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds has been reported .科学的研究の応用

Application 1: Deprotection of the tert-butoxycarbonyl (Boc) group

- Summary of the Application: The tert-butoxycarbonyl (Boc) group of various amino acids and peptides can be efficiently and selectively deprotected using hydrogen chloride (4 M) in anhydrous dioxane solution .

- Methods of Application: The protocol involves using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 minutes at room temperature . This protocol provided superior selectivity to deprotect N α -Boc groups in the presence of tert-butyl esters and tert-butyl ethers, including thio-tert-butyl ethers, but not phenolic tert-butyl ethers .

- Results or Outcomes: The deprotection of the Boc group was achieved quickly and selectively, providing a useful method for peptide synthesis .

Application 2: Synthesis of tertiary butyl esters

- Summary of the Application: Tertiary butyl esters have large applications in synthetic organic chemistry. A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application: The method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group .

- Results or Outcomes: The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Application 3: Synthesis of N-Heterocycles

- Summary of the Application: Chiral sulfinamides, such as tert-butanesulfinamide, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . They have been extensively used in the asymmetric synthesis of N-heterocycles .

- Methods of Application: The method involves the use of enantiopure tert-butanesulfinamide as a chiral auxiliary in the synthesis of N-heterocycles .

- Results or Outcomes: The use of tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades for the synthesis of N-heterocycles .

Application 3: Synthesis of N-Heterocycles

- Summary of the Application: Chiral sulfinamides, such as tert-butanesulfinamide, are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . They have been extensively used in the asymmetric synthesis of N-heterocycles .

- Methods of Application: The method involves the use of enantiopure tert-butanesulfinamide as a chiral auxiliary in the synthesis of N-heterocycles .

- Results or Outcomes: The use of tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades for the synthesis of N-heterocycles .

特性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)17-9(15)11-6(8(13)14)5-7(12)16-4/h11-13H,1-10H2;6H,5H2,1-4H3,(H,11,15)(H,13,14)/t;6-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZLUTJIPMHAQN-ZCMDIHMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692809 |

Source

|

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate | |

CAS RN |

135941-84-3 |

Source

|

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

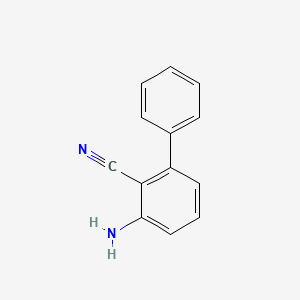

3-Amino-biphenyl-2-carbonitrile

106274-68-4

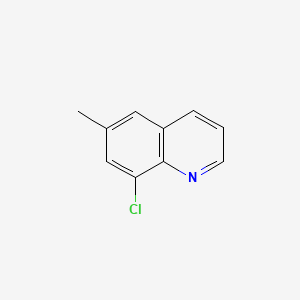

3-chloro-1-phenylquinoxalin-2(1H)-one

181863-42-3

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)